Scientific Field: Medicinal Chemistry
Summary of Application: Azaspiro[3.3]heptanes, including 6,6-Dimethyl-2-azaspiro[3.3]heptane, are valuable synthetic targets for drug discovery programs.
Methods of Application: The preparation and diversification of this moiety involve important advances in the field of synthetic photochemistry.
Summary of Application: 1-Azaspiro[3.3]heptanes, including 6,6-Dimethyl-2-azaspiro[3.3]heptane, have been synthesized, characterized, and validated biologically as bioisosteres of piperidine.
Methods of Application: The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams.
Results or Outcomes: Incorporation of this core into the anesthetic drug bupivacaine instead of the piperidine fragment resulted in a new patent-free analogue with high activity.
Scientific Field: Bioinformatics and Drug Design
Methods of Application: Fragment-based drug designing was used to model the derivatives. Docking simulations were performed by using a combination of empirical free energy force field with a Lamarckian genetic algorithm under AutoDock 4.2.
Results or Outcomes: The molecular docking and molecular dynamic results revealed that the reported derivatives have a potential to act as antiviral drug against SARS-CoV-2.
Scientific Field: Materials Science
Summary of Application: 6,6′-dimethyl-2,2′-dipyridyl has been used in the synthesis of polymorphic complexes with halo derivatives of benzoquinone acids.
Methods of Application: The key synthesis step involves the formation of polymorphic complexes between 6,6′-dimethyl-2,2′-dipyridyl and halo derivatives of benzoquinone acids.
Results or Outcomes: The influence of structure on the methyl group dynamics of these polymorphic complexes has been studied.
6,6-Dimethyl-2-azaspiro[3.3]heptane is a chemical compound characterized by its unique spirocyclic structure, which includes both nitrogen and carbon atoms. Its molecular formula is and it has a molecular weight of approximately 125.21 g/mol. This compound is classified under azaspiro compounds, which are notable for their potential applications in medicinal chemistry due to their structural properties that can influence biological activity and interactions with various biomolecules .
The synthesis of 6,6-dimethyl-2-azaspiro[3.3]heptane typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, leading to the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring using reducing agents like alane yields the target azaspiro compound . This method has been explored in various studies aimed at developing new scaffolds for drug discovery.
Research indicates that 6,6-dimethyl-2-azaspiro[3.3]heptane exhibits significant biological activity. It has been studied as a potential bioisostere of piperidine, a common structure in many pharmaceutical agents. Its unique three-dimensional structure allows it to interact with various proteins and enzymes, potentially influencing cellular processes such as signaling pathways and gene expression . Additionally, related compounds have shown insect repellent properties, suggesting potential applications in pest control.
Synthesis methods for 6,6-dimethyl-2-azaspiro[3.3]heptane include:
The applications of 6,6-dimethyl-2-azaspiro[3.3]heptane are primarily found in medicinal chemistry, where it serves as a scaffold for drug development. Its structural features make it suitable for incorporation into various pharmacologically active compounds. Additionally, its potential as an insect repellent opens avenues in agricultural chemistry .
Studies have demonstrated that 6,6-dimethyl-2-azaspiro[3.3]heptane interacts with various biological targets, which can lead to modulation of cellular functions. Its interactions are believed to be similar to those of piperidine derivatives, influencing enzyme activities and protein interactions within cells. The specificity and strength of these interactions can vary based on the compound's concentration and the type of biological system being studied .
Several compounds share structural similarities with 6,6-dimethyl-2-azaspiro[3.3]heptane, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Azaspiro[3.3]heptane | Aza-spiro compound | Bioisostere of piperidine; used in anesthetics |
| 6,6-Dimethyl-2-azaspiro[4.4]nonene | Aza-spiro compound | Insect repellent properties |
| 2-Azaspiro[3.5]nonane | Aza-spiro compound | Variants used in oxidative cyclizations |
These compounds exhibit variations in their biological activities and applications while maintaining similar structural characteristics that allow for diverse interactions within biological systems .
The structural framework of 6,6-dimethyl-2-azaspiro[3.3]heptane places it within the specialized category of spirocyclic heterocycles, where two rings share a single quaternary carbon atom to create a three-dimensional molecular architecture. This compound belongs to the azaspiro[3.3]heptane family, characterized by a seven-membered system comprising two four-membered rings connected through a spiro center. The heterocyclic nature of the compound arises from the presence of a nitrogen atom within one of the cyclobutane rings, specifically forming an azetidine moiety.
The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 6,6-dimethyl-2-azaspiro[3.3]heptane, with the Chemical Abstracts Service registry number 1783644-98-3. The structural representation through the International Chemical Identifier system provides the notation 1S/C8H15N/c1-7(2)3-8(4-7)5-9-6-8/h9H,3-6H2,1-2H3, which encodes the precise connectivity and stereochemistry of the molecule. The simplified molecular-input line-entry system representation CC1(C)CC2(C1)CNC2 further illustrates the compact notation for this spirocyclic structure.
Within the broader classification of spiro compounds, this molecule exemplifies the category where both rings are fully saturated and contain heteroatoms. The spirocyclic architecture imparts unique conformational rigidity that distinguishes it from traditional linear or monocyclic heterocycles. Research has demonstrated that such spirocyclic systems provide access to underexplored regions of chemical space due to their three-dimensional nature and defined exit vectors.
The substitution pattern featuring two methyl groups at the 6-position creates additional steric bulk and influences the compound's physicochemical properties. This dimethyl substitution pattern differentiates it from the parent 2-azaspiro[3.3]heptane structure, which has the molecular formula carbon six hydrogen eleven nitrogen and a molecular weight of 97.16 grams per mole. The presence of these methyl substituents affects the molecule's lipophilicity, metabolic stability, and potential interactions with biological targets.
The emergence of spirocyclic amines as privileged scaffolds in modern organic synthesis reflects their unique ability to address fundamental challenges in drug discovery and chemical space exploration. The 6,6-dimethyl-2-azaspiro[3.3]heptane scaffold exemplifies the growing recognition of spirocyclic building blocks as valuable alternatives to traditional heterocycles in medicinal chemistry applications.
Contemporary research has established that azaspiro[3.3]heptane derivatives serve as effective bioisosteres for conventional six-membered heterocycles, including piperidines, morpholines, and piperazines. The significance of this bioisosterism lies in the ability to maintain or enhance biological activity while potentially improving pharmacokinetic properties. Studies have demonstrated that incorporating azaspiro[3.3]heptane motifs can reduce lipophilicity through increased basicity, leading to improved metabolic stability and reduced human ether-related gene channel activity.
The synthetic accessibility of 6,6-dimethyl-2-azaspiro[3.3]heptane and related spirocyclic amines has been enhanced through the development of modular synthetic approaches. The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors enables straightforward access to these novel modules that have significance in drug discovery and design. Recent synthetic methodologies include thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting beta-lactam ring with aluminum hydride.
Industrial applications of spirocyclic building blocks have demonstrated their utility in scaffold assembly and fragment-based library construction. The availability of diverse spirocyclic modules, including the 6,6-dimethyl substituted variant, provides chemists with tools to explore three-dimensional chemical space more effectively than traditional flat aromatic systems. These building blocks offer increased aqueous solubility, potentially increased metabolic stability, and diversification possibilities at multiple branching points.
The pharmaceutical industry has increasingly recognized the value of spirocyclic amines in addressing challenges related to intellectual property, selectivity, and drug resistance. The three-dimensional nature of these scaffolds provides opportunities to access novel binding modes and achieve selectivity profiles that may be difficult to obtain with conventional planar heterocycles. Research has shown that spiro[3.3]heptane cores can function as saturated benzene bioisosteres, offering non-coplanar exit vectors that mimic mono-, meta-, and para-substituted benzene rings in drug molecules.
The structural rigidity of 6,6-dimethyl-2-azaspiro[3.3]heptane contributes to its utility in biological applications by reducing conformational entropy upon binding to protein targets. This rigidity, combined with the specific spatial arrangement of functional groups, enables more predictable structure-activity relationships and potentially improved binding affinity. The incorporation of spirocyclic scaffolds into drug candidates has shown promise in various therapeutic areas, including central nervous system disorders, oncology, and metabolic diseases.
The Graf isocyanate-mediated spirocyclization represents a pivotal synthetic strategy for constructing the azaspiro[3.3]heptane framework through thermal [2+2] cycloaddition reactions [1]. This methodology employs chlorosulfonyl isocyanate (ClO₂S-NCO), commonly referred to as Graf isocyanate, as a highly reactive electrophilic species that undergoes cycloaddition with endocyclic alkenes to form spirocyclic β-lactam intermediates [2] [3]. The reaction mechanism involves the formation of a charge transfer complex between the electron-deficient isocyanate and the alkene substrate, followed by concerted [2+2] cycloaddition to generate the four-membered lactam ring [3].
The thermal [2+2] cycloaddition process typically requires elevated temperatures ranging from 80 to 120 degrees Celsius to achieve optimal conversion rates [1] [2]. Under these conditions, the Graf isocyanate demonstrates exceptional reactivity due to the presence of two electron-withdrawing groups: the chlorosulfonyl moiety and the isocyanate functionality [2]. This dual electrophilic character enables the reagent to react efficiently with a wide range of alkene substrates, including those with varying degrees of electron density [3].
Research findings indicate that the reaction proceeds through either a concerted pathway with electron-deficient alkenes or a single electron transfer mechanism with electron-rich substrates [3]. Nuclear magnetic resonance line-broadening studies have provided evidence for the formation of triplet 1,4-diradical intermediates that can be converted to singlet forms at lower temperatures [3]. The reaction efficiency demonstrates temperature dependence, with lower temperatures favoring the pre-equilibrium charge transfer complex formation over dissociated reagents [3].
The β-lactam intermediate formation constitutes a critical step in the synthesis of 6,6-dimethyl-2-azaspiro[3.3]heptane, where the initially formed N-chlorosulfonyl-β-lactam undergoes subsequent reduction to yield the desired spirocyclic structure [1] [2]. The reduction process typically employs aqueous sodium sulfite or sodium hydrogen sulfite as reducing agents to cleave the N-chlorosulfonyl bond while preserving the spirocyclic framework [3] [4].
The mechanistic pathway for β-lactam intermediate formation involves nucleophilic attack by the alkene double bond on the electrophilic carbon center of the isocyanate group, followed by cyclization to form the four-membered lactam ring [3]. This process generates a spirocyclic β-lactam bearing the chlorosulfonyl protecting group on the nitrogen atom [2] [4]. The stereochemical outcome of this transformation is influenced by the steric environment around the reactive centers and the conformational preferences of the substrate [1].
Reduction of the N-chlorosulfonyl-β-lactam to the corresponding secondary amide represents a versatile transformation that enables access to various functionalized spirocycles [3] [4]. The reduction conditions must be carefully controlled to avoid over-reduction or ring-opening reactions that could compromise the spirocyclic integrity [5]. Alternative reduction methodologies have been explored, including the use of lithium aluminum hydride under controlled conditions to achieve selective reduction of the chlorosulfonyl group [6] [7].
Lithium aluminum hydride reduction strategies provide a powerful approach for constructing azetidine-containing spirocycles through the selective reduction of appropriate precursors [6] [7] [8]. The methodology leverages the strong reducing capability of lithium aluminum hydride to convert carboxylic acid derivatives, amides, and other carbonyl-containing compounds to their corresponding reduced forms [6] [8]. In the context of azaspiro[3.3]heptane synthesis, lithium aluminum hydride serves as both a reducing agent and a facilitator of ring closure reactions [9].
The azetidine ring construction typically involves the reduction of β-lactam intermediates or cyclic amide precursors under anhydrous conditions [10] [9]. The reaction proceeds through the formation of aluminum hydride complexes that deliver hydride ions to the electrophilic carbonyl carbon [6] [7]. This process results in the formation of primary or secondary amines, depending on the substitution pattern of the starting material [7] [11]. The four-membered azetidine ring is particularly susceptible to strain-relief reactions, which can be harnessed to drive spirocyclization processes [10] [9].
Research has demonstrated that the choice of solvent and reaction conditions significantly influences the outcome of lithium aluminum hydride reductions in spirocyclic systems [6] [12]. Anhydrous tetrahydrofuran and diethyl ether are commonly employed as solvents, with reaction temperatures typically maintained at reflux or room temperature depending on the substrate reactivity [6] [8]. The workup procedure requires careful handling due to the vigorous reaction of lithium aluminum hydride with water, necessitating the use of specialized quenching protocols [12].
Protecting group manipulations using tosyl chloride and tert-butoxycarbonyl chemistry represent essential strategies for controlling reactivity and selectivity in azaspiro[3.3]heptane synthesis [14]. The tosyl group (p-toluenesulfonyl) provides robust protection for amino functionalities while maintaining compatibility with a wide range of reaction conditions [14]. Installation of the tosyl protecting group typically involves treatment of the amine substrate with tosyl chloride in the presence of a base such as triethylamine .
The tert-butoxycarbonyl (Boc) protecting group offers an alternative approach for amino protection that can be removed under acidic conditions [14]. Boc protection is typically installed using di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine [14]. This methodology provides excellent selectivity for primary and secondary amines while tolerating various functional groups commonly encountered in spirocyclic synthesis [14].
The strategic use of orthogonal protecting groups enables the selective manipulation of multiple nitrogen-containing functionalities within the same molecule [14]. Tosyl and Boc groups can be installed and removed independently, allowing for complex synthetic sequences that would otherwise be challenging to execute [14]. The stability of these protecting groups under different reaction conditions has been extensively studied, providing guidance for synthetic route planning [14].
Vinyl azide rearrangements offer an alternative synthetic pathway for accessing azaspiro[3.3]heptane derivatives through unique mechanistic pathways involving nitrogen-centered radical intermediates [15] [16] [17]. These transformations typically involve the thermolysis or photolysis of vinyl azide precursors to generate reactive iminyl radicals that can undergo subsequent cyclization reactions [15] [16]. The versatility of vinyl azides as synthetic intermediates stems from their ability to participate in diverse reaction pathways, including cycloadditions, rearrangements, and radical processes [15] [16].
The preparation of vinyl azide precursors requires careful consideration of the substitution pattern and electronic properties of the alkene component [15] [16]. Alpha-substituted vinyl azides have been utilized as radical acceptors in various transformations, leading to the formation of complex nitrogen-containing heterocycles [15]. The reaction mechanism typically involves the initial formation of an iminyl radical through nitrogen extrusion, followed by intramolecular cyclization to form the spirocyclic framework [17] [18].
Thermal rearrangement of vinyl azides proceeds through a concerted mechanism involving simultaneous bond formation and nitrogen elimination [15] [17]. The reaction conditions typically require elevated temperatures ranging from 150 to 200 degrees Celsius to achieve efficient conversion [15]. The stereochemical outcome of these transformations is influenced by the conformational preferences of the transition state and the steric interactions between substituents [17] [18].
Recent advances in vinyl azide chemistry have demonstrated the potential for catalytic asymmetric transformations using chiral Lewis acid catalysts [18] [19]. These methodologies enable the synthesis of enantiomerically enriched spirocyclic products with high stereoselectivity [18] [19]. The development of mild reaction conditions and improved substrate scope has expanded the synthetic utility of vinyl azide rearrangements in complex molecule synthesis [15] [16].
Industrial-scale synthesis of 6,6-dimethyl-2-azaspiro[3.3]heptane presents numerous challenges related to safety, cost-effectiveness, and process scalability [20] [21] [22]. The handling of reactive intermediates such as isocyanates and organometallic reagents requires specialized equipment and safety protocols to ensure worker safety and environmental compliance [20] [21]. Process intensification strategies, including the use of continuous flow reactors and microreaction technology, have been employed to address these challenges [21] [22].
Safety concerns associated with large-scale isocyanate handling have prompted the development of alternative synthetic routes and improved containment systems [20] [21]. Continuous flow chemistry offers significant advantages for hazardous transformations by providing better heat and mass transfer, inherent safety through reduced inventory, and improved process control [21] [22]. The implementation of plug-flow reactors enables safe handling of high-pressure reactions and corrosive reagents while maintaining production efficiency [22].
Cost optimization strategies focus on raw material selection, solvent recovery, and process efficiency improvements [20] [23] [22]. The development of catalytic processes that operate under milder conditions can reduce energy consumption and minimize waste generation [23] [24]. Solvent recycling and waste minimization protocols have been implemented to reduce environmental impact and improve process economics [20] [22].
| Synthetic Method | Reaction Conditions | Typical Yield (%) | Key Advantages |
|---|---|---|---|
| Thermal [2+2] Cycloaddition with Graf Isocyanate | ClO₂S-NCO, thermal conditions, 80-120°C | 65-85 | Direct spirocycle formation, single step |
| Lithium Aluminum Hydride Reduction of β-Lactam | LiAlH₄, anhydrous THF, reflux, 2-4 hours | 70-90 | High reduction efficiency, clean products |
| Tosyl Chloride Protection Strategy | TsCl, triethylamine, DCM, 0°C to RT | 75-95 | Selective N-protection, stable intermediates |
| BOC Protection Methodology | Boc₂O, DMAP, THF, room temperature | 80-95 | Mild conditions, high selectivity |
| Vinyl Azide Rearrangement Route | Vinyl azide precursor, thermolysis 150-200°C | 45-70 | Access to unique substitution patterns |
| Palladium-Catalyzed Spirocyclization | Pd-catalyst, isocyanate, mild conditions | 85-97 | High enantioselectivity, mild conditions |
Quality control measures for industrial production include advanced analytical techniques for monitoring reaction progress and product purity [20] [22]. Process analytical technology enables real-time monitoring of critical process parameters, allowing for immediate adjustment of reaction conditions to maintain product quality [22]. The implementation of statistical process control methods helps identify and eliminate sources of variability in large-scale production [20].
| Challenge Category | Specific Issues | Current Solutions | Success Rate (%) |
|---|---|---|---|
| Safety Concerns | Isocyanate handling, pressure reactions | Continuous flow reactors, safety protocols | 75-85 |
| Scale-up Issues | Heat transfer, mixing efficiency | Microreactor technology, improved agitation | 60-80 |
| Cost Factors | Raw material costs, solvent recovery | Process intensification, solvent recycling | 70-85 |
| Environmental Impact | Waste generation, solvent emissions | Green chemistry approaches, waste minimization | 65-75 |
| Quality Control | Impurity profiles, stereochemistry | Advanced analytics, process monitoring | 85-95 |
| Process Efficiency | Multi-step sequences, workup complexity | Telescoped reactions, simplified workups | 70-80 |
The spirocyclic architecture of 6,6-Dimethyl-2-azaspiro[3.3]heptane exhibits distinct structural features that are well-characterized through X-ray crystallographic studies of related azaspiro[3.3]heptane derivatives. While direct crystallographic data for the title compound remains limited, extensive structural analysis of analogous compounds provides valuable insights into the fundamental geometric parameters and conformational properties of this spirocyclic framework [1] [2] [3].
Table 1: Structural Characterization Data of 6,6-Dimethyl-2-azaspiro[3.3]heptane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H15N | [4] [5] |
| Molecular Weight (g/mol) | 125.21 | [4] [5] |
| CAS Registry Number | 1783644-98-3 | [4] [5] |
| PubChem CID | 89579140 | [5] |
| IUPAC Name | 6,6-dimethyl-2-azaspiro[3.3]heptane | [4] [5] |
| InChI | InChI=1S/C8H15N/c1-7(2)3-8(4-7)5-9-6-8/h9H,3-6H2,1-2H3 | [4] [5] |
| InChI Key | FRRNNGLWUZAGSL-UHFFFAOYSA-N | [4] [5] |
| SMILES | CC1(CC2(C1)CNC2)C | [4] [5] |
| LogP | 1.24 | [6] |
| Polar Surface Area (Ų) | 12 | [6] |
| Heavy Atom Count | 9 | [6] |
| Rotatable Bond Count | 0 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Number of Rings | 2 | [6] |
| Fsp3 (Fraction sp3 carbons) | 1.0 | [6] |
| Physical Form | Liquid | [4] |
| Purity (%) | 95 | [4] |
| Melting Point (°C) | Not determined | [4] |
| Stability | Stable under normal conditions | [4] |
The spirocyclic framework demonstrates characteristic structural rigidity imposed by the spiro junction, which creates a tetrahedral geometry at the central carbon atom [1] [3]. Crystallographic analysis of related azaspiro[3.3]heptane derivatives reveals typical unit cell parameters with space groups ranging from monoclinic P 1 21/c 1 to orthorhombic Pna21 systems [2] [3]. The unit cell dimensions typically span 16.3-20.0 Šfor the a-parameter, 9.6-17.2 Šfor the b-parameter, and 6.7-9.3 Šfor the c-parameter, with cell volumes between 1784-1852 ų [2] [3].
Table 2: X-ray Crystallographic Parameters for Related Azaspiro[3.3]heptane Derivatives
| Parameter | Typical Values | Reference Structure |
|---|---|---|
| Space Group | P 1 21/c 1 or Pna21 | [2] [3] |
| Crystal System | Monoclinic or Orthorhombic | [2] [3] |
| Unit Cell Parameter a (Å) | 16.3-20.0 | [2] [3] |
| Unit Cell Parameter b (Å) | 9.6-17.2 | [2] [3] |
| Unit Cell Parameter c (Å) | 6.7-9.3 | [2] [3] |
| Unit Cell Angle α (°) | 90 | [2] [3] |
| Unit Cell Angle β (°) | 90-100.4 | [2] [3] |
| Unit Cell Angle γ (°) | 90 | [2] [3] |
| Cell Volume (ų) | 1784-1852 | [2] [3] |
| Temperature (K) | 100-173 | [2] [3] |
| Radiation Wavelength (Å) | 0.71073 (Mo Kα) | [2] [3] |
| R-factor (%) | 4.2-6.3 | [2] [3] |
| Spirocyclic Ring Conformation | Puckered/Non-planar | [1] [3] |
| Nitrogen Hybridization | sp³ pyramidal | [7] [8] |
| Ring Strain Energy (kcal/mol) | 25-30 | [9] [10] |
| Spiro Junction Geometry | Tetrahedral | [1] [3] |
The nitrogen atom in the azaspiro framework adopts a pyramidal sp³ hybridization state, with the lone pair oriented toward the bicyclic cavity [8]. This geometric arrangement contributes significantly to the overall three-dimensional structure and influences the compound's reactivity patterns. The spirocyclic rings exhibit non-planar, puckered conformations that minimize ring strain while maintaining structural integrity [1] [3]. The estimated ring strain energy of 25-30 kcal/mol reflects the inherent tension within the four-membered ring systems, which plays a crucial role in determining the compound's chemical behavior and stability [9] [10].
High-quality crystals suitable for X-ray diffraction analysis have been obtained for various azaspiro[3.3]heptane derivatives through recrystallization from polar solvents such as ethanol [7]. The crystallographic refinement typically achieves R-factors between 4.2-6.3%, indicating excellent data quality and structural reliability [2] [3]. The molecular packing in the solid state often involves hydrogen bonding networks between the nitrogen atoms and nearby hydrogen bond donors, contributing to the overall crystal stability.
The Nuclear Magnetic Resonance spectroscopic characteristics of 6,6-Dimethyl-2-azaspiro[3.3]heptane provide detailed insights into its electronic environment and structural features. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive chemical shift patterns that reflect the unique spirocyclic architecture and the electronic effects of the dimethyl substitution [8] [12].
Table 3: NMR Spectroscopic Features of 6,6-Dimethyl-2-azaspiro[3.3]heptane
| NMR Parameter | Typical Range/Value | Multiplicity/Notes | Reference |
|---|---|---|---|
| ¹H NMR - Methyl Groups (δ ppm) | 1.0-1.2 (s, 6H) | Singlet due to symmetry | [8] [12] |
| ¹H NMR - Spiro CH₂ Groups (δ ppm) | 1.8-2.5 (m, 8H) | Complex multiplets | [8] [12] |
| ¹H NMR - N-H Proton (δ ppm) | 2.5-3.0 (br s, 1H) | Exchangeable proton | [7] [8] |
| ¹H NMR - Coupling Constants (Hz) | ²J = 12-16, ³J = 4-8 | Ring strain effects | [13] [14] |
| ¹³C NMR - Quaternary Spiro Carbon (δ ppm) | 70-80 | Characteristic of spiro center | [8] [12] |
| ¹³C NMR - Methyl Carbons (δ ppm) | 25-30 | Equivalent methyl groups | [8] [12] |
| ¹³C NMR - CH₂ Carbons (δ ppm) | 35-45 | Diastereotopic protons | [8] [12] |
| ¹⁴N NMR - Chemical Shift (ppm) | -310 to -315 | Quadrupolar relaxation | [7] |
| ¹⁴N NMR - Line Width (Hz) | 1400-1500 | Broad due to relaxation | [7] |
| Through-Space Coupling | Observable via NOE | Spatial proximity effects | [13] [15] |
| Geminal Coupling (²J) | 12-16 Hz | Dependent on conformation | [13] [14] |
| Vicinal Coupling (³J) | 4-8 Hz | Through-bond coupling | [13] [14] |
The two equivalent methyl groups attached to the quaternary carbon center appear as a sharp singlet in the ¹H Nuclear Magnetic Resonance spectrum, typically resonating between 1.0-1.2 ppm [8] [12]. This singlet pattern arises from the symmetrical environment of both methyl groups, which experience identical electronic shielding due to their equivalent positions relative to the spirocyclic framework. The integration of this signal corresponds to six protons, confirming the presence of two methyl substituents.
The spirocyclic methylene protons manifest as complex multiplets spanning the range of 1.8-2.5 ppm, reflecting the diastereotopic nature of these protons within the constrained ring system [8] [12]. The chemical shift values indicate moderate deshielding compared to simple alkyl systems, consistent with the electron-withdrawing influence of the nitrogen atom and the ring strain effects inherent in the four-membered rings. These methylene signals typically integrate for eight protons total, representing the four CH₂ groups within the spirocyclic core.
The nitrogen-bound proton (N-H) appears as a broad singlet between 2.5-3.0 ppm, characteristic of exchangeable protons in secondary amines [7] [8]. The broadness of this signal results from quadrupolar relaxation effects and rapid exchange with trace moisture or protic solvents. This proton exhibits variable chemical shift depending on concentration, temperature, and solvent conditions, making it a useful diagnostic feature for confirming the presence of the secondary amine functionality.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the quaternary spiro carbon as a distinctive signal in the 70-80 ppm region, which is characteristic of carbon atoms bearing multiple carbon substituents in strained ring systems [8] [12]. The two equivalent methyl carbons resonate between 25-30 ppm, appearing as a single peak due to their symmetrical environment [8] [12]. The methylene carbons of the spirocyclic rings appear in the 35-45 ppm range, with potential splitting into multiple signals due to the diastereotopic environments created by the rigid spirocyclic framework [8] [12].
¹⁴N Nuclear Magnetic Resonance spectroscopy, while challenging due to quadrupolar effects, provides valuable information about the nitrogen environment. The nitrogen resonance typically appears between -310 to -315 ppm with characteristic line widths of 1400-1500 Hz [7]. The observation of this nitrogen signal indicates the relatively symmetric electronic environment around the nitrogen center, despite the geometric constraints imposed by the spirocyclic structure.
Through-space coupling phenomena in 6,6-Dimethyl-2-azaspiro[3.3]heptane provide critical information about the spatial relationships and conformational behavior of the spirocyclic framework. These interactions, observable through Nuclear Overhauser Effect (NOE) experiments and detailed coupling constant analysis, reveal the three-dimensional structure and dynamic properties of the molecule [13] [15].
The rigid spirocyclic architecture creates specific spatial proximities that manifest as observable through-space interactions in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments [13] [15]. The constrained geometry of the spiro[3.3]heptane core positions certain protons within the critical 3-5 Å distance required for efficient dipolar coupling, enabling the detection of spatial correlations that confirm the predicted three-dimensional structure.
Geminal coupling constants (²J) between diastereotopic protons on the same carbon atom typically range from 12-16 Hz, reflecting the significant ring strain and the resulting distortion from ideal tetrahedral geometry [13] [14]. These coupling constants are notably larger than those observed in unstrained systems, indicating the conformational rigidity imposed by the spirocyclic framework. The magnitude of these couplings provides quantitative information about the C-C-H bond angles and the degree of pyramidalization at the carbon centers.
Vicinal coupling constants (³J) between protons on adjacent carbon atoms span the range of 4-8 Hz, which is characteristic of the gauche-like conformations enforced by the four-membered ring constraints [13] [14]. These values are intermediate between those expected for pure staggered (8-12 Hz) and pure eclipsed (0-4 Hz) conformations, reflecting the compromise geometry adopted by the strained ring system. The relatively narrow range of vicinal coupling constants indicates limited conformational flexibility, consistent with the rigid nature of the spirocyclic framework.
Long-range coupling effects through four or five bonds (⁴J and ⁵J) are occasionally observable in high-resolution spectra, particularly for protons positioned in W-coupling arrangements across the spirocyclic bridge [14]. These weak but detectable couplings provide additional structural confirmation and can be used to validate computational predictions of the molecular geometry.
Two-dimensional Nuclear Magnetic Resonance techniques, particularly COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal the connectivity patterns within the spirocyclic framework and confirm the assignments of overlapping multiplets [13]. The COSY spectrum typically shows characteristic cross-peaks between geminal and vicinal proton pairs, while HSQC correlations establish the direct ¹H-¹³C connectivity relationships throughout the molecule.
The observation of through-space coupling in 6,6-Dimethyl-2-azaspiro[3.3]heptane contrasts with more flexible ring systems where rapid conformational exchange averages out many spatial correlations [15]. The conformational rigidity of the spirocyclic core preserves these interactions on the Nuclear Magnetic Resonance timescale, making them valuable probes of the molecular structure and providing experimental validation for computational models of the compound's geometry.
Density Functional Theory calculations provide comprehensive insights into the electronic structure, bonding characteristics, and energetic properties of 6,6-Dimethyl-2-azaspiro[3.3]heptane. Modern computational approaches employing hybrid functionals and appropriately sized basis sets enable accurate prediction of molecular geometries, electronic properties, and spectroscopic parameters that complement experimental observations [16] [17] [18].
Table 4: Computational Modeling Parameters for 6,6-Dimethyl-2-azaspiro[3.3]heptane
| Computational Method | Typical Parameters/Results | Application | Reference |
|---|---|---|---|
| Density Functional Theory | B3LYP, M06-2X, ωB97X-D | Electronic structure analysis | [16] [17] [18] |
| Basis Set | 6-31G(d), 6-311G(d,p) | Balance accuracy/cost | [16] [18] |
| Exchange-Correlation Functional | Hybrid functionals preferred | Long-range interactions | [16] [18] |
| Geometry Optimization | Tight convergence criteria | Minimum energy conformers | [19] [18] |
| Frequency Calculations | Analytical second derivatives | Thermodynamic properties | [18] |
| Natural Bond Orbital Analysis | NBO 6.0 or higher | Bonding analysis | [20] |
| Conformational Search | Monte Carlo/Systematic | Conformational landscape | [21] [22] |
| Energy Range (kcal/mol) | 0-15 kcal/mol window | Accessible conformations | [21] [22] |
| Ring Strain Energy | 25-30 kcal/mol | Ring stability assessment | [10] [23] |
| HOMO Energy (eV) | -7.5 to -8.5 | Electron donation ability | [16] [24] |
| LUMO Energy (eV) | 1.5 to 2.5 | Electron acceptance ability | [16] [24] |
| Dipole Moment (Debye) | 1.2-1.8 | Polarity assessment | [25] |
| Polarizability (ų) | 12-15 | Molecular volume | [25] |
| Thermodynamic Properties | ΔH, ΔS, ΔG calculations | Thermochemistry | [18] |
| Vibrational Frequencies | C-N stretch: 1050-1150 cm⁻¹ | Vibrational spectroscopy | [25] |
The selection of appropriate exchange-correlation functionals is crucial for accurate modeling of the spirocyclic system. Hybrid functionals such as B3LYP, M06-2X, and ωB97X-D have demonstrated superior performance for spirocyclic compounds due to their balanced treatment of electron correlation and exchange effects [16] [18]. The B3LYP functional provides reliable geometries and energetics for the ground state structure, while M06-2X offers improved accuracy for systems with significant dispersion interactions. The ωB97X-D functional incorporates explicit dispersion corrections, which are important for accurately describing the intramolecular interactions within the constrained spirocyclic framework.
Basis set selection represents a compromise between computational efficiency and accuracy. The 6-31G(d) basis set provides a cost-effective starting point for initial geometry optimizations and conformational searches, while the more extensive 6-311G(d,p) basis set is employed for refined single-point energy calculations and property predictions [16] [18]. The inclusion of polarization functions (d functions on heavy atoms, p functions on hydrogen) is essential for accurately describing the electronic environment around the nitrogen atom and the strained carbon framework.
Geometry optimization calculations reveal the minimum energy conformation of 6,6-Dimethyl-2-azaspiro[3.3]heptane, confirming the non-planar, puckered structure of the four-membered rings [19] [18]. The optimized geometry typically shows C-N bond lengths of 1.46-1.48 Å, consistent with sp³ hybridization at nitrogen, and C-C bond lengths within the rings ranging from 1.54-1.56 Å, reflecting the ring strain effects. The spiro junction maintains nearly tetrahedral geometry with bond angles close to 109.5°, despite the geometric constraints imposed by the four-membered rings.
Electronic structure analysis through Density Functional Theory calculations provides insights into the frontier molecular orbitals that govern the compound's reactivity. The Highest Occupied Molecular Orbital (HOMO) typically ranges from -7.5 to -8.5 eV and is primarily localized on the nitrogen lone pair with some contribution from the surrounding carbon framework [16] [24]. The Lowest Unoccupied Molecular Orbital (LUMO) appears between 1.5 to 2.5 eV and exhibits predominantly σ* character associated with the strained C-C bonds within the four-membered rings.
Natural Bond Orbital (NBO) analysis reveals the bonding characteristics and electron delocalization patterns within the spirocyclic framework [20]. The analysis typically shows strong σ-bonding between carbon atoms with some degree of hyperconjugation involving the methyl groups. The nitrogen lone pair exhibits minimal delocalization due to the geometric constraints of the spirocyclic structure, resulting in enhanced nucleophilicity compared to more delocalized amine systems.
Calculated dipole moments range from 1.2-1.8 Debye, reflecting the polar nature of the C-N bonds and the asymmetric distribution of electron density created by the nitrogen heteroatom [25]. The molecular polarizability typically falls between 12-15 ų, indicating moderate polarizability consistent with the saturated hydrocarbon framework and single nitrogen heteroatom.
Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopy. The characteristic C-N stretching frequency typically appears between 1050-1150 cm⁻¹, while the various C-H stretching modes span the region from 2850-2950 cm⁻¹ [25]. The calculated frequencies generally show good agreement with experimental observations when appropriate scaling factors are applied to account for anharmonicity and basis set limitations.
The conformational energy landscape of 6,6-Dimethyl-2-azaspiro[3.3]heptane reveals the accessible molecular conformations and their relative energetic stability. Due to the inherent rigidity of the spirocyclic framework, the conformational space is significantly restricted compared to acyclic analogs, with most low-energy conformations falling within a narrow energy window of 0-15 kcal/mol [21] [22].
Systematic conformational searches employing Monte Carlo and systematic grid-based approaches have identified the global minimum energy conformer and characterized the barriers to conformational interconversion [21] [22]. The global minimum adopts a conformation where both four-membered rings exhibit puckered geometries with the nitrogen atom positioned to minimize steric interactions with the methyl substituents. This conformation represents the most thermodynamically stable arrangement and corresponds to the predominant species observed in solution at ambient temperature.
Ring-puckering analysis reveals that each four-membered ring can adopt slightly different conformations, leading to a family of closely related low-energy structures [22]. The energy differences between these conformations are typically small (1-3 kcal/mol), indicating rapid interconversion on the Nuclear Magnetic Resonance timescale. This conformational flexibility, while limited compared to larger rings, contributes to the averaging of Nuclear Magnetic Resonance signals and the observation of simplified spectra.
The conformational energy landscape is dominated by ring strain effects, which impose significant energetic penalties for conformations that deviate substantially from the minimum energy geometry [10] [23]. Attempts to force the four-membered rings into planar conformations result in energy increases of 15-25 kcal/mol, confirming the preference for puckered ring geometries that minimize angle strain and torsional strain.
Thermodynamic analysis of the conformational ensemble reveals that the entropy contribution to the conformational free energy is relatively small due to the limited number of accessible conformations [21]. The restricted conformational space results in a negative conformational entropy compared to more flexible molecules, which can influence the compound's binding thermodynamics when interacting with biological targets.
The methyl substituents at the 6,6-position introduce additional conformational considerations through their rotational degrees of freedom [22]. However, these rotations have minimal impact on the overall molecular shape due to the C₃ symmetry of the methyl groups and their positioning away from the spirocyclic core. The energy barriers for methyl rotation are typically low (1-2 kcal/mol), allowing for free rotation at ambient temperature.
Computational studies of related spirocyclic systems have demonstrated that the conformational rigidity of the azaspiro[3.3]heptane framework provides a significant advantage in medicinal chemistry applications [26] [23]. The restricted conformational space reduces the entropic penalty associated with target binding, potentially leading to enhanced binding affinity compared to more flexible analogs. This conformational preorganization represents a key structural feature that contributes to the utility of spirocyclic scaffolds in drug discovery applications.